molecular formula C20H17N5O3 B2993446 9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 869069-60-3

9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2993446
CAS RN: 869069-60-3
M. Wt: 375.388
InChI Key: MRUDSXWZLUXUPK-UHFFFAOYSA-N
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Description

9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide, also known as Mocetinostat, is a small molecule inhibitor that belongs to the class of histone deacetylase (HDAC) inhibitors. Mocetinostat is a potent and selective inhibitor of HDAC1, HDAC2, and HDAC3, which are enzymes involved in the regulation of gene expression through chromatin remodeling.

Scientific Research Applications

Reactivity and Electronic Aspects

Purine derivatives, including those with methoxypurine groups, demonstrate complex hydrolytic behaviors, yielding a variety of products. These reactions are critical for understanding the stability and reactivity of nucleic acid components, potentially impacting fields like drug design and genetic engineering (Wong & Fuchs, 1974).

Facile Synthesis Techniques

High-yielding, one-step synthesis processes for cyano-substituted purines have been developed. These methods are significant for efficiently producing purine derivatives, which can be used in medicinal chemistry and material science applications (Al‐Azmi et al., 2001).

Structural and Solution Studies

Ab initio and DFT calculations reveal detailed insights into the geometry and tautomerism of purine and its derivatives. Such computational studies are essential for designing purine-based molecules with desired properties for use in pharmacology and biochemistry (Broo & Holmen, 1996).

Synthesis and Biological Activity

The synthesis and biological activity of purine derivatives, including antimycobacterial and antiviral properties, highlight their potential in developing new therapeutic agents. These studies underline the versatility of purine compounds in drug discovery and development (Bakkestuen, Gundersen, & Utenova, 2005).

properties

IUPAC Name

9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-11-6-5-7-12(10-11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-8-3-4-9-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDSXWZLUXUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

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